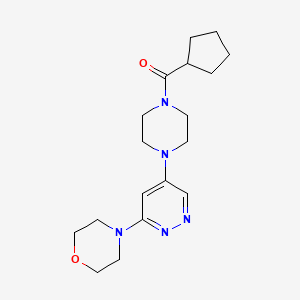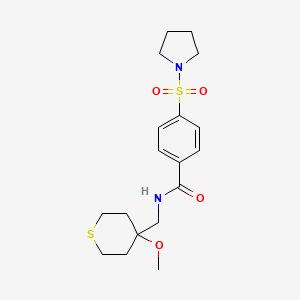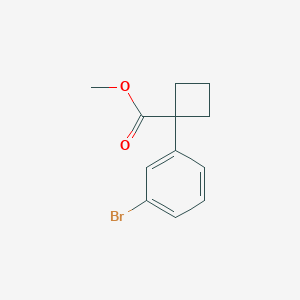![molecular formula C11H16N2O2 B2725501 [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine CAS No. 1249593-97-2](/img/structure/B2725501.png)
[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.261 . It is primarily used for research and development .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C11H16N2O2) and molecular weight (208.261) . Detailed properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Chemical Inhibitors and Drug Interactions
Chemical inhibitors that interact with cytochrome P450 isoforms in human liver microsomes are crucial for understanding drug metabolism and potential drug-drug interactions. These inhibitors help decipher the involvement of specific CYP isoforms in the metabolism of various drugs, which is essential for predicting adverse interactions and optimizing pharmacotherapy (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity
Studies on the neurochemistry and neurotoxicity of substances like MDMA (Ecstasy) provide insights into the effects of psychoactive compounds on the central nervous system. These substances are known to have both acute and long-term effects on serotonin levels, which can lead to various physiological and psychological outcomes (McKenna & Peroutka, 1990).
Anticorrosive Materials
Quinoline and its derivatives are explored for their applications as anticorrosive materials. Their effectiveness against metallic corrosion, due to the formation of highly stable chelating complexes with surface metallic atoms, highlights the potential for developing new corrosion inhibitors (Verma et al., 2020).
Antimalarial and Antitumor Activities
Pyronaridine is an example of a compound with potent antimalarial activity, which also shows promise for treating other parasitic diseases and even as a potential treatment for mitigating the propagation of viruses like Ebola. Its mechanisms of action include inhibiting hemozoin formation and DNA intercalation, leading to cell death (Bailly, 2020).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines are explored for their applications in optoelectronic materials, including luminescent elements and organic light-emitting diodes (OLEDs). The incorporation of these heterocyclic compounds into π-extended conjugated systems is valuable for creating novel materials with enhanced photo- and electroluminescent properties (Lipunova et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(oxan-4-yloxy)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-8-9-7-11(1-4-13-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYRDDOEHJPFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=NC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2725420.png)
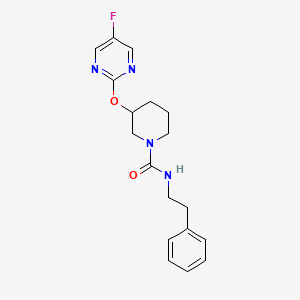

![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2725426.png)
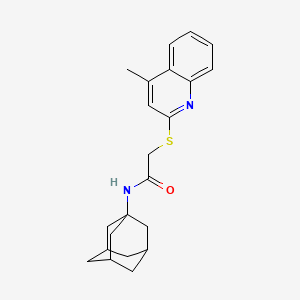
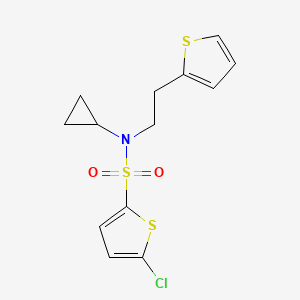
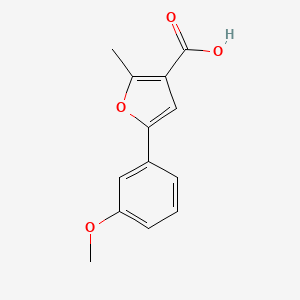
![2-chloro-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2725433.png)
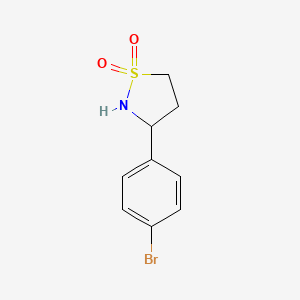
![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)
